molecular formula C21H13BrF5N3O5S B11447686 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide

Cat. No.: B11447686
M. Wt: 594.3 g/mol
InChI Key: LIJZCUCOTRMGJB-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide typically involves multiple steps, including the formation of the benzodioxole and pyrimidine rings, followed by sulfonylation and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors and automated systems to manage the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or inhibitor in studying specific biochemical pathways. Its ability to interact with biological molecules can provide insights into cellular processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and pyrimidine derivatives, such as:

  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(methyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloro-4,6-difluorophenyl)propanamide
  • 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(ethyl)pyrimidin-2-yl]sulfonyl}-N-(2-iodo-4,6-difluorophenyl)propanamide

Uniqueness

The uniqueness of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-bromo-4,6-difluorophenyl)propanamide lies in its trifluoromethyl group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H13BrF5N3O5S

Molecular Weight

594.3 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2-bromo-4,6-difluorophenyl)propanamide

InChI

InChI=1S/C21H13BrF5N3O5S/c22-12-6-11(23)7-13(24)19(12)30-18(31)3-4-36(32,33)20-28-14(8-17(29-20)21(25,26)27)10-1-2-15-16(5-10)35-9-34-15/h1-2,5-8H,3-4,9H2,(H,30,31)

InChI Key

LIJZCUCOTRMGJB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)S(=O)(=O)CCC(=O)NC4=C(C=C(C=C4Br)F)F)C(F)(F)F

Origin of Product

United States

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